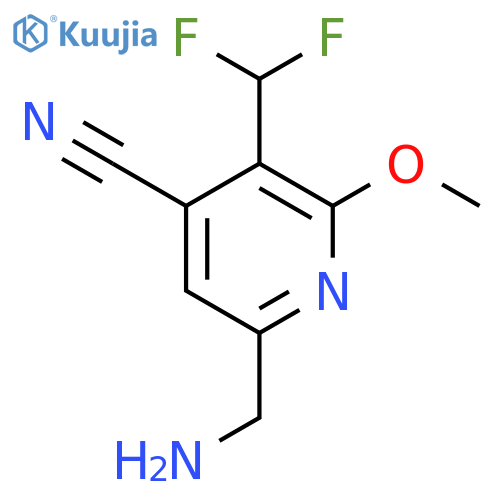

Cas no 1806955-38-3 (6-(Aminomethyl)-4-cyano-3-(difluoromethyl)-2-methoxypyridine)

6-(Aminomethyl)-4-cyano-3-(difluoromethyl)-2-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 6-(Aminomethyl)-4-cyano-3-(difluoromethyl)-2-methoxypyridine

-

- インチ: 1S/C9H9F2N3O/c1-15-9-7(8(10)11)5(3-12)2-6(4-13)14-9/h2,8H,4,13H2,1H3

- InChIKey: ZTGXKBFDUSYLEW-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(N=C(CN)C=C1C#N)OC)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 253

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 71.9

6-(Aminomethyl)-4-cyano-3-(difluoromethyl)-2-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029042654-500mg |

6-(Aminomethyl)-4-cyano-3-(difluoromethyl)-2-methoxypyridine |

1806955-38-3 | 97% | 500mg |

$1,646.30 | 2022-03-31 | |

| Alichem | A029042654-1g |

6-(Aminomethyl)-4-cyano-3-(difluoromethyl)-2-methoxypyridine |

1806955-38-3 | 97% | 1g |

$3,099.20 | 2022-03-31 | |

| Alichem | A029042654-250mg |

6-(Aminomethyl)-4-cyano-3-(difluoromethyl)-2-methoxypyridine |

1806955-38-3 | 97% | 250mg |

$960.00 | 2022-03-31 |

6-(Aminomethyl)-4-cyano-3-(difluoromethyl)-2-methoxypyridine 関連文献

-

Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689

-

Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

6-(Aminomethyl)-4-cyano-3-(difluoromethyl)-2-methoxypyridineに関する追加情報

6-(Aminomethyl)-4-cyano-3-(difluoromethyl)-2-methoxypyridine: A Comprehensive Overview

The compound6-(Aminomethyl)-4-cyano-3-(difluoromethyl)-2-methoxypyridine, identified by the CAS numberCAS No. 1806955-38-3, is a highly specialized organic molecule with a unique structure and diverse applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their potential in pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by the presence of several functional groups, including an aminomethyl group at position 6, a cyano group at position 4, a difluoromethyl group at position 3, and a methoxy group at position 2. These substituents confer the molecule with distinct chemical properties and reactivity.

The synthesis of 6-(Aminomethyl)-4-cyano-3-(difluoromethyl)-2-methoxypyridine involves a series of carefully designed organic reactions. The starting material is typically a pyridine derivative, which undergoes substitution or addition reactions to introduce the desired functional groups. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the production process, ensuring higher yields and better purity.

The structural features of this compound make it highly versatile in various applications. In the field of pharmacology, the aminomethyl group is known to enhance bioavailability and improve drug delivery systems. The cyano group contributes to the molecule's stability and can act as a reactive site for further modifications. The presence of a difluoromethyl group introduces fluorine atoms, which are often associated with increased lipophilicity and improved pharmacokinetic properties. Additionally, the methoxy group can influence the molecule's solubility and interaction with biological systems.

In recent studies, this compound has been investigated for its potential as a building block in drug discovery. For instance, researchers have explored its role in developing novel anti-inflammatory agents and anticancer drugs. The compound's ability to form hydrogen bonds due to its functional groups makes it an attractive candidate for designing bioactive molecules with high specificity and selectivity. Furthermore, its fluorinated substituents have been shown to enhance the molecule's resistance to enzymatic degradation, making it suitable for long-term drug delivery systems.

Beyond pharmacology, this compound has also found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The presence of electron-withdrawing groups like the cyano and difluoromethyl groups can modulate the molecule's conductivity and optical properties, enabling its use in advanced electronic devices.

In agricultural chemistry, this compound has been studied for its potential as a herbicide or fungicide. The fluorinated substituents are known to enhance the molecule's stability in soil and water, making it effective over extended periods. Researchers have also explored its ability to inhibit key enzymes involved in plant growth, offering new avenues for crop protection.

The latest research on this compound has focused on its catalytic applications. The amino group can act as a nucleophilic site, enabling the molecule to function as a catalyst in various organic transformations. For example, it has been used in asymmetric synthesis reactions to produce chiral compounds with high enantioselectivity. This property makes it valuable in the development of enantioselective catalysts for industrial applications.

In conclusion,< strong>CAS No. 1806955-38-3 strong>, or6-(Aminomethyl)-4-cyano-3-(difluoromethyl)-2-methoxypyridine strong>, represents a versatile and multifaceted compound with significant potential across various scientific domains. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, catalysis, and agricultural chemistry. As research continues to uncover new applications for this compound, its role in advancing scientific innovation is expected to grow further.

1806955-38-3 (6-(Aminomethyl)-4-cyano-3-(difluoromethyl)-2-methoxypyridine) 関連製品

- 2378507-24-3(1H-Indole-3-ethanamine, 4-chloro-2-methyl-, hydrochloride (1:1))

- 2171199-36-1(5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid)

- 1286725-72-1(4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide)

- 1361726-06-8(6'-Chloro-3,4-dichloro-2'-difluoromethoxy-biphenyl)

- 1239842-00-2(1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine)

- 2649023-66-3(7-(1-isocyanatocyclopropyl)-1H-indole)

- 217661-27-3(2-(Bromomethyl)-5-fluorobenzonitrile)

- 2034362-02-0(N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide)

- 1398053-00-3(1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene)

- 2169191-60-8(Ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate)